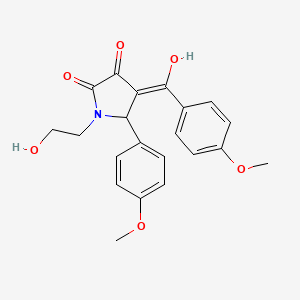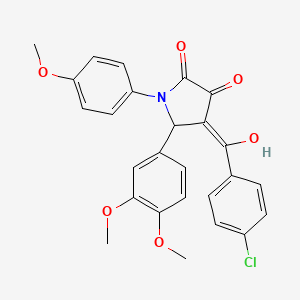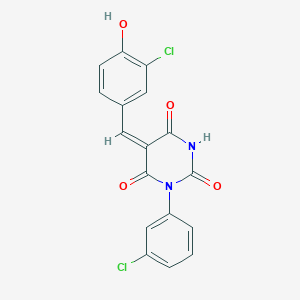
3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one
Overview
Description
3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as BMN-673, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair.
Mechanism of Action
3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one selectively binds to PARP enzymes and inhibits their activity. PARP enzymes play a critical role in DNA repair, and their inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been found to be highly selective for PARP enzymes, which makes it a potent anticancer agent.
Biochemical and Physiological Effects:
3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been shown to have potent anticancer activity in preclinical studies. It has been found to be effective in killing cancer cells in vitro and in vivo, especially in patients with BRCA mutations. Additionally, 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has shown potential in the treatment of other diseases such as neurodegenerative disorders, inflammation, and cardiovascular diseases. However, further research is needed to determine the full range of biochemical and physiological effects of 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one is its high selectivity for PARP enzymes, which makes it a potent anticancer agent. Additionally, 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has shown promising results in preclinical studies, which makes it a potential candidate for clinical trials. However, one of the limitations of 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one is its limited solubility in water, which makes it difficult to administer in vivo. Additionally, further research is needed to determine the full range of advantages and limitations of 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one in lab experiments.
Future Directions
There are several future directions for the research of 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one. One of the potential areas of research is the development of more soluble forms of 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one, which would make it easier to administer in vivo. Additionally, further research is needed to determine the full range of biochemical and physiological effects of 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one. Another potential area of research is the combination of 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one with other anticancer agents, which could lead to increased efficacy in the treatment of cancer. Finally, further research is needed to determine the safety and efficacy of 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one in clinical trials, which could lead to its approval as a cancer therapy.
Conclusion:
In conclusion, 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one is a potent inhibitor of PARP enzymes, which has shown promising results in the treatment of cancer and other diseases. Its high selectivity for PARP enzymes makes it a potent anticancer agent, and its potential applications in other fields make it a promising candidate for further research. However, further research is needed to determine the full range of biochemical and physiological effects of 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one, as well as its safety and efficacy in clinical trials.
Scientific Research Applications
The primary application of 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one is in the field of cancer research. PARP inhibitors have shown promising results in the treatment of cancer, especially in patients with BRCA mutations. 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been found to be highly effective in killing cancer cells by selectively targeting PARP enzymes, which leads to the accumulation of DNA damage and ultimately cell death. Additionally, 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has shown potential in the treatment of other diseases such as neurodegenerative disorders, inflammation, and cardiovascular diseases.
properties
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO2/c1-23-20-11-7-14(12-18(20)21)6-10-19(22)17-9-8-15-4-2-3-5-16(15)13-17/h2-13H,1H3/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHKGVWDNVFMNG-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3919550.png)
![N-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3919553.png)
![2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3919559.png)
![N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3919564.png)



![5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919599.png)
![N-(tert-butyl)-2-(2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoacetamide](/img/structure/B3919600.png)
![N'-[1-(4-iodophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B3919605.png)
![2-(2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}hydrazino)-N-1-naphthyl-2-oxoacetamide](/img/structure/B3919615.png)
![N'-[(2-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3919619.png)
![ethyl 4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(2-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B3919635.png)
amine](/img/structure/B3919642.png)